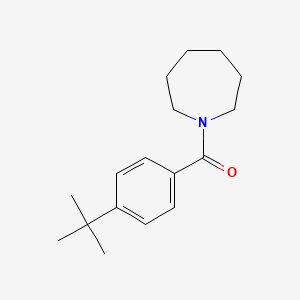

Azepan-1-yl(4-tert-butylphenyl)methanone

Description

BenchChem offers high-quality Azepan-1-yl(4-tert-butylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepan-1-yl(4-tert-butylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

azepan-1-yl-(4-tert-butylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-17(2,3)15-10-8-14(9-11-15)16(19)18-12-6-4-5-7-13-18/h8-11H,4-7,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUPZCOWKYLMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into Reactions Involving Azepan 1 Yl 4 Tert Butylphenyl Methanone

Radical Pathways in Compound Transformations

Radical reactions offer a powerful avenue for the functionalization of organic molecules. For a compound like Azepan-1-yl(4-tert-butylphenyl)methanone, several radical pathways can be envisaged, primarily involving the generation of radicals at the azepane ring or through processes mediated by the ketone functionality.

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is abstracted by a radical species. In the context of Azepan-1-yl(4-tert-butylphenyl)methanone, the azepane ring presents several C-H bonds that could be susceptible to HAT. The position of hydrogen abstraction is typically governed by the stability of the resulting carbon-centered radical. Abstraction of a hydrogen atom from the carbon alpha to the nitrogen atom is often favored due to the stabilizing effect of the adjacent nitrogen.

The general mechanism for a HAT process can be described as: R• + H-C(alkyl) → R-H + •C(alkyl)

Excited-state benzophenone (B1666685) derivatives are known to rapidly abstract hydrogen atoms from aliphatic C-H bonds, suggesting that the 4-tert-butylphenyl ketone moiety could facilitate intramolecular HAT from the azepane ring upon photoexcitation. nih.gov The reactivity in such processes is influenced by the bond dissociation energies (BDEs) of the C-H bonds. mdpi.com

Halogen Atom Transfer (XAT) is a process analogous to HAT, where a halogen atom is transferred between a radical and a molecule. While Azepan-1-yl(4-tert-butylphenyl)methanone does not inherently contain a halogen, its derivatives could undergo XAT. This process is a key step in many radical chain reactions and can be used to introduce functionality into the molecule.

Single Electron Transfer (SET) involves the transfer of a single electron from one chemical species to another, leading to the formation of radical ions. numberanalytics.com The 4-tert-butylphenyl ketone moiety in Azepan-1-yl(4-tert-butylphenyl)methanone can act as an electron acceptor. For example, benzophenone is known to be photoreduced by visible light in the presence of a suitable electron donor, like potassium tert-butoxide, via a SET mechanism. researchgate.net This process generates a ketyl radical anion, a highly reactive intermediate. researchgate.net

The formation of such radical ions opens up pathways for various transformations, including coupling, cyclization, and fragmentation reactions. numberanalytics.com The redox potentials of the involved species are a critical factor in determining the feasibility of a SET process. sigmaaldrich.com

Transition Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis provides a versatile toolkit for the formation of new chemical bonds. The amide functionality within Azepan-1-yl(4-tert-butylphenyl)methanone can act as a directing group in C-H activation reactions, guiding the metal catalyst to a specific C-H bond for functionalization.

For instance, palladium-catalyzed C-H acylation of peptides containing phenylalanine with aldehydes has been reported, showcasing the directing ability of amide groups. researchgate.net Similarly, transition metals like palladium, copper, silver, nickel, cobalt, ruthenium, and rhodium have been employed in intramolecular sp³ C-H amination and amidation reactions to construct various nitrogen-containing heterocyclic scaffolds. rsc.org These reactions typically proceed through a metal-nitrenoid pathway. rsc.org

A plausible catalytic cycle for a transition metal-catalyzed C-H functionalization of the azepane ring could involve:

Coordination of the amide oxygen to the metal center.

Directed C-H activation to form a metallacycle.

Reaction with a coupling partner.

Reductive elimination to release the product and regenerate the catalyst.

Photochemical Activation and Reaction Mechanisms

The 4-tert-butylphenyl ketone portion of the molecule is a chromophore that can absorb UV light, leading to electronic excitation. Aromatic ketones like benzophenone are well-known photosensitizers and can undergo various photochemical reactions. Upon absorption of a photon, the molecule can be promoted to an excited singlet state (S1), which can then undergo intersystem crossing (ISC) to a more stable triplet state (T1). baranlab.org

This excited triplet state is a diradical and can initiate a variety of chemical transformations. One common reaction is the Photo-Fries rearrangement , where the acyl group migrates from the nitrogen to the aromatic ring of a neighboring molecule or intramolecularly if the structure allows. Another possibility is photoreduction, where the excited ketone abstracts a hydrogen atom from a suitable donor, as discussed in the HAT section.

The photochemical behavior of related N-aroyl systems, such as N-chlorolactams, has been shown to lead to ring contraction upon photolysis. researchgate.net While not directly applicable, it highlights the diverse reactivity of N-acyl systems under photochemical conditions.

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is crucial for understanding reaction mechanisms. For the potential reactions of Azepan-1-yl(4-tert-butylphenyl)methanone, a variety of transient species can be proposed based on the mechanisms discussed above.

Radical Pathways: In HAT processes, a key intermediate would be the carbon-centered radical on the azepane ring. For SET mechanisms, the primary intermediate is the ketyl radical anion.

Transition Metal-Catalyzed Reactions: Metallacyclic intermediates are characteristic of directed C-H activation processes. The structure and stability of these intermediates would be crucial in determining the outcome of the reaction.

Photochemical Reactions: The excited triplet state of the ketone is a key reactive intermediate. In a Photo-Fries rearrangement, a radical pair within a solvent cage is often proposed as an intermediate.

Experimental techniques such as transient absorption spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and computational chemistry are powerful tools for the detection and characterization of such fleeting species and for mapping the energy landscape of the reaction, including the transition states.

Advanced Spectroscopic and Structural Characterization of the Compound and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and the dynamic processes occurring within the molecule.

For Azepan-1-yl(4-tert-butylphenyl)methanone, ¹H and ¹³C NMR are the most informative experiments.

¹H NMR Spectroscopy : The proton NMR spectrum would reveal distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 4-tert-butylphenyl ring would appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The large tert-butyl group would present as a sharp singlet, integrating to nine protons. The protons of the azepane ring would exhibit more complex multiplets due to their diastereotopic nature and coupling with adjacent protons. The chemical shifts of the methylene (B1212753) groups alpha to the nitrogen and the carbonyl group would be particularly deshielded.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides a count of the unique carbon environments. For Azepan-1-yl(4-tert-butylphenyl)methanone, distinct signals would be expected for the carbonyl carbon, the quaternary carbons of the tert-butyl group and the aromatic ring, the CH carbons of the aromatic ring, and the methylene carbons of the azepane ring. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing in the range of 165-175 ppm for amides.

Table 1: Predicted ¹H NMR Chemical Shifts for Azepan-1-yl(4-tert-butylphenyl)methanone

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl | ~1.3 | Singlet | 9H |

| Azepane (β, γ, δ) | ~1.5-1.9 | Multiplets | 6H |

| Azepane (α) | ~3.5 | Multiplet | 4H |

| Aromatic (ortho to tert-butyl) | ~7.4 | Doublet | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts for Azepan-1-yl(4-tert-butylphenyl)methanone

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| tert-Butyl (CH₃) | ~31 |

| tert-Butyl (quaternary) | ~35 |

| Azepane (β, γ) | ~26-30 |

| Azepane (α) | ~45-50 |

| Aromatic (CH) | ~125-130 |

| Aromatic (C-C=O) | ~135 |

| Aromatic (C-tert-butyl) | ~155 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For Azepan-1-yl(4-tert-butylphenyl)methanone, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula. mdpi.com

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation for ketones and amides is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. For this molecule, this could lead to the formation of the 4-tert-butylbenzoyl cation or the azepanyl cation. The fragmentation of butyrophenone, a related ketone, shows characteristic fragment ions from α-cleavage and McLafferty rearrangement. nih.gov The fragmentation of tert-butyl-substituted aromatic compounds often involves the loss of a methyl radical from the tert-butyl group. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for Azepan-1-yl(4-tert-butylphenyl)methanone

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| [M]⁺ | C₁₇H₂₅NO⁺ | 259 |

| [M - CH₃]⁺ | C₁₆H₂₂NO⁺ | 244 |

| [C₁₁H₁₅O]⁺ | 4-tert-butylbenzoyl cation | 163 |

X-ray Diffraction for Solid-State Structure and Conformational Analysis

X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

For Azepan-1-yl(4-tert-butylphenyl)methanone, a single-crystal XRD study would elucidate the conformation of the seven-membered azepane ring, which can adopt several low-energy conformations (e.g., chair, boat). It would also define the relative orientation of the 4-tert-butylphenyl group and the azepane ring with respect to the central carbonyl group. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing would also be revealed. mdpi.commdpi.com While a crystal structure for the title compound is not publicly available, the technique's utility is well-established for a vast range of organic molecules. nih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups.

Infrared (IR) Spectroscopy : The IR spectrum of Azepan-1-yl(4-tert-butylphenyl)methanone would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically found in the region of 1630-1680 cm⁻¹. For the related compound (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, this stretch is observed at 1701 cm⁻¹. mdpi.com Other characteristic bands would include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹) and C-N stretching vibrations.

Raman Spectroscopy : Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. The aromatic ring vibrations would give rise to characteristic signals, and the symmetric vibrations of the tert-butyl group would be particularly prominent.

Table 4: Predicted Key Vibrational Frequencies for Azepan-1-yl(4-tert-butylphenyl)methanone

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2970 |

| Amide C=O Stretch | 1630-1680 |

| Aromatic C=C Stretch | 1450-1600 |

Photoelectron Yield Spectroscopy for Electronic Level Characterization

Photoelectron Yield Spectroscopy (PYS) is a technique used to determine the ionization potential of a material, which corresponds to the energy of the highest occupied molecular orbital (HOMO). This is achieved by measuring the number of photoemitted electrons as a function of the incident photon energy.

While PYS is more commonly applied to materials and thin films, it can provide valuable information about the electronic structure of molecules. For Azepan-1-yl(4-tert-butylphenyl)methanone, PYS could be used to determine its ionization potential. This information is relevant for understanding its behavior in electronic devices or its susceptibility to oxidation. Studies on photorefractive polymer composites containing a (4-(azepan-1-yl)-benzylidene)malononitrile component have utilized PYS to evaluate the ionization potentials and HOMO levels of the materials. mdpi.com The electronic structure of benzophenone (B1666685) derivatives has also been studied using photoelectron spectroscopy, providing insights into the interaction between the carbonyl group and the adjacent aromatic rings. csu.edu.au

Theoretical and Computational Chemistry Approaches to Azepan 1 Yl 4 Tert Butylphenyl Methanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which dictates its stability, reactivity, and properties. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution and energy levels.

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For Azepan-1-yl(4-tert-butylphenyl)methanone, a DFT study would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

From this optimized geometry, a range of molecular properties can be calculated. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. Other properties like dipole moment, polarizability, and electrostatic potential maps can also be determined to understand the molecule's charge distribution and potential interaction sites for electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties for Azepan-1-yl(4-tert-butylphenyl)methanone This table presents typical parameters that would be obtained from a DFT analysis. Actual values require specific calculations.

| Property | Description | Typical Information Yielded |

|---|---|---|

| Optimized Molecular Geometry | The lowest energy 3D arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Electrostatic Potential (ESP) Map | A color-coded map of charge distribution on the molecular surface. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Ab Initio Methods for High-Accuracy Electronic Calculations

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that are based directly on theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory or Coupled Cluster theory), can offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational cost.

For a molecule like Azepan-1-yl(4-tert-butylphenyl)methanone, ab initio calculations could be used to benchmark the results obtained from DFT. They are particularly valuable for calculating precise electronic energies, ionization potentials, and electron affinities, providing a deeper understanding of the molecule's fundamental electronic behavior.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Azepan-1-yl(4-tert-butylphenyl)methanone possesses considerable conformational flexibility, particularly in the seven-membered azepane ring and the rotation around the bond connecting the phenyl ring to the carbonyl group. Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time.

An MD simulation of this compound would involve placing the molecule in a simulated environment (a "box" of solvent, like water or hexane) and calculating the forces between atoms using a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period, typically from nanoseconds to microseconds. This allows for the exploration of the molecule's conformational landscape, identifying the most stable conformers and the energy barriers between them. Such simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment.

Computational Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data. For Azepan-1-yl(4-tert-butylphenyl)methanone, these predictions would include:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. This results in a theoretical IR spectrum that can be compared with an experimental spectrum to help assign specific peaks to the vibrations of functional groups, such as the C=O (carbonyl) stretch or C-H bends.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for the molecule. By calculating the magnetic shielding of each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. This aids in the assignment of experimental NMR signals.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method used to predict the electronic transitions of a molecule. This calculation would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands in a UV-Vis spectrum. These transitions typically involve the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied one (like the LUMO).

Mechanistic Modeling and Transition State Characterization

Should Azepan-1-yl(4-tert-butylphenyl)methanone be involved in a chemical reaction, computational modeling can be employed to elucidate the reaction mechanism. This involves identifying the reactants, products, and any intermediates along the reaction pathway.

A key aspect of this analysis is the characterization of the transition state (TS)—the highest energy point on the reaction coordinate. Using quantum chemical methods like DFT, the geometry of the transition state can be located and its energy calculated. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical factor in determining the reaction rate. By mapping the entire energy profile, computational chemists can provide a detailed step-by-step understanding of how a chemical transformation occurs.

Structure Reactivity and Structure Function Relationship Studies of Analogues

Influence of Azepane Ring Substitutions on Reactivity Profiles

The azepane ring, a seven-membered saturated heterocycle, is a crucial component of the title compound, and its substitution can significantly alter the molecule's reactivity and conformational behavior. The flexible nature of the azepane ring means that its conformational diversity can be a deciding factor in its bioactivity. Introducing specific substituents can bias the ring to a particular conformation, which is a key strategy in effective drug design. lifechemicals.com

Substituents on the azepane ring can influence reactivity through both steric and electronic effects. For instance, the introduction of alkyl or aryl groups at various positions on the ring can hinder the approach of reactants to the amide carbonyl group or the nitrogen atom. The reactivity at the α-carbon (adjacent to the nitrogen) is also affected by ring size. In reactions involving the formation of endo-cyclic iminium ions, N-benzyl azepane demonstrates minimal endo:exo selectivity, a contrast to the high selectivity observed in the smaller N-benzyl piperidine (B6355638) ring. acs.org This suggests that the increased flexibility and different bond angles of the seven-membered ring alter the transition state energies for proton abstraction, leading to a loss of regioselectivity compared to its six-membered homologue.

Furthermore, functional groups can be introduced to modulate the electronic properties of the azepane nitrogen. While N-alkyl groups primarily exert an inductive effect, incorporating groups with heteroatoms can introduce more complex electronic interactions and potential hydrogen bonding sites, thereby altering the molecule's reactivity and interaction with biological targets.

Table 1: Predicted Effects of Azepane Ring Substitution on Reactivity

| Substitution Position | Substituent Type | Predicted Effect on Reactivity | Rationale |

|---|---|---|---|

| Nitrogen (N-1) | Alkyl Group (e.g., Benzyl) | Minimal impact on α-carbon regioselectivity. | Observed low endo:exo selectivity in iminium ion formation. acs.org |

| Carbon (e.g., C-2, C-3) | Bulky Alkyl Group | Decreased reactivity at the methanone (B1245722) carbonyl. | Steric hindrance impeding nucleophilic attack. |

| Carbon (e.g., C-4) | Electron-withdrawing Group (e.g., -OH, -F) | Altered nitrogen basicity and nucleophilicity. | Inductive effects transmitted through the carbon framework. |

Effects of Phenyl Ring Modifications on Electronic and Steric Properties

Modifications to the 4-tert-butylphenyl moiety provide a powerful tool for tuning the electronic properties of the entire molecule, primarily through inductive and resonance effects. The tert-butyl group at the para position is an electron-donating group (EDG) through hyperconjugation and induction, which increases the electron density within the aromatic ring. This, in turn, affects the electrophilicity of the methanone carbonyl carbon.

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative framework for understanding these electronic effects. pharmacy180.com The substituent constant, σ, measures the electron-donating or electron-withdrawing ability of a substituent at the meta or para position. viu.cautexas.edu Electron-donating groups have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values. Replacing the tert-butyl group with various other substituents allows for precise control over the electronic character of the phenyl ring.

For example, substituting the tert-butyl group with a strong EWG like a nitro (-NO₂) or cyano (-CN) group would significantly decrease the electron density on the phenyl ring. libretexts.org This would make the attached carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, replacing it with a strong EDG like methoxy (B1213986) (-OCH₃) would have the opposite effect. libretexts.org

Table 2: Hammett Substituent Constants (σp) and Their Electronic Effects

| Substituent (at para-position) | Hammett Constant (σp) | Electronic Effect | Predicted Impact on Carbonyl Electrophilicity |

|---|---|---|---|

| -N(CH₃)₂ | -0.83 | Strongly Electron-Donating | Decreased |

| -OCH₃ | -0.27 | Electron-Donating | Decreased |

| -C(CH₃)₃ (tert-butyl) | -0.20 | Weakly Electron-Donating | Slightly Decreased |

| -H | 0.00 | Neutral (Reference) | Baseline |

| -Cl | +0.23 | Electron-Withdrawing | Increased |

| -CN | +0.66 | Strongly Electron-Withdrawing | Strongly Increased |

| -NO₂ | +0.78 | Very Strongly Electron-Withdrawing | Very Strongly Increased |

Data sourced from established chemical literature on Hammett constants. pharmacy180.comlibretexts.org

Role of the Methanone Linker in Compound Stability and Reactivity

The methanone linker, which forms an amide bond between the phenyl ring and the azepane nitrogen, is a cornerstone of the molecule's structure and stability. Amide bonds are famously stable due to resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group. This resonance imparts a partial double-bond character to the C-N bond, restricting rotation and creating a planar amide linkage. This inherent stability makes amides relatively unreactive compared to other carbonyl derivatives like esters or acid chlorides.

However, the reactivity of the amide can be modulated. The electrophilicity of the carbonyl carbon, as discussed previously, is influenced by the phenyl ring's substituents. Furthermore, the stability of the linker itself can be altered by replacing the carbonyl oxygen with another atom, such as sulfur, to form a thioamide.

Thioamides exhibit different electronic and steric properties compared to their amide counterparts. The C=S bond is longer and weaker than the C=O bond, and sulfur is less electronegative than oxygen. This substitution can lead to altered hydrogen bonding properties and increased stability towards enzymatic hydrolysis. chemrxiv.org In some contexts, replacing an amide with a thioamide has been shown to significantly enhance the metabolic stability and bioavailability of peptide-based molecules. nih.govnih.gov While thioamides can be less stable than amides in certain chemical environments, such as alkaline aqueous media, they are generally stable in many organic solvents. researchgate.net

Table 3: Comparison of Methanone (Amide) and Thiomethanone (Thioamide) Linkers

| Property | Methanone (Amide) Linker (-C(O)N-) | Thiomethanone (Thioamide) Linker (-C(S)N-) |

|---|---|---|

| Stability | High due to resonance. | Generally stable, but can be more susceptible to specific chemical conditions. Often more resistant to enzymatic hydrolysis. nih.govnih.gov |

| Bonding | Planar C-N bond with partial double bond character. | Longer C=S and C-N bonds, affecting local geometry. |

| Electronic Properties | Strong hydrogen bond acceptor at carbonyl oxygen. | Weaker hydrogen bond acceptor at thionyl sulfur. nih.gov |

| Reactivity | Moderately electrophilic carbonyl carbon. | Generally more reactive thiocarbonyl carbon. |

Comparative Analysis of Homologous Cyclic Amide Derivatives (e.g., Piperidine, Pyrrolidine)

Comparing Azepan-1-yl(4-tert-butylphenyl)methanone with its homologous derivatives containing smaller rings—namely piperidine (six-membered) and pyrrolidine (B122466) (five-membered)—reveals significant differences in reactivity and conformation that arise from ring size. Ring strain and conformational flexibility are key factors governing these differences.

Studies comparing these ring systems have shown that ring size can dictate reaction selectivity. For example, in the formation of α-carbon iminium ions, N-substituted piperidines exhibit high regioselectivity, whereas the corresponding azepane and pyrrolidine analogues show little to no selectivity. acs.org This highlights how the defined conformational preference of the piperidine ring can control the orientation required for a selective reaction, a level of control that is lost with the more flexible azepane and the more strained pyrrolidine.

In the context of biological activity, these structural differences can translate into different pharmacological profiles. In one study of muscarinic agents, joining the molecule's side chain to form a six- or seven-membered ring (piperidine or azepane) preserved binding affinity but eliminated agonist efficacy compared to the five-membered ring (pyrrolidine) analogue. nih.gov These differences were rationalized in terms of conformational preferences dictated by the ring size.

Table 4: Comparative Properties of N-Benzoyl Cyclic Amine Homologues

| Property | Pyrrolidine Derivative (5-membered) | Piperidine Derivative (6-membered) | Azepane Derivative (7-membered) |

|---|---|---|---|

| Ring Strain | Moderate | Low (strain-free) | Moderate (torsional and transannular strain) |

| Conformational Flexibility | Low (near-planar) | Moderate (prefers chair conformation) | High (multiple low-energy conformations) |

| Reactivity (α-carbon) | Low regioselectivity in iminium formation. acs.org | High regioselectivity in iminium formation. acs.org | Low regioselectivity in iminium formation. acs.org |

| Nitrogen Basicity | Generally higher than piperidine. | Baseline. | Similar to or slightly higher than piperidine. |

Design Principles for Modulating Chemical Reactivity and Selectivity

Based on the analysis of the individual components of Azepan-1-yl(4-tert-butylphenyl)methanone and its analogues, several key design principles can be established to strategically modulate the compound's chemical reactivity and selectivity.

Tuning Carbonyl Electrophilicity via Phenyl Ring Substitution : The reactivity of the methanone carbonyl group towards nucleophiles can be precisely controlled by altering the substituents on the phenyl ring. The use of Hammett parameters (σ) allows for a predictable, quantitative adjustment of electronic properties.

To increase reactivity : Introduce para- or meta-positioned electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) to increase the partial positive charge on the carbonyl carbon.

To decrease reactivity : Utilize electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) to decrease the electrophilicity of the carbonyl.

Modulating Steric Accessibility : Reactivity can be controlled by introducing sterically bulky groups at key positions.

Ortho-substituents on the phenyl ring can shield the methanone linker, hindering the approach of reactants.

Substituents on the azepane ring , particularly at the C-2 and C-7 positions, can similarly block access to the carbonyl group and the nitrogen atom.

Altering Linker Stability : The inherent stability of the molecule can be modified by bioisosteric replacement of the methanone linker.

Replacing the amide with a thioamide can increase resistance to certain types of enzymatic cleavage, potentially improving metabolic stability. nih.govnih.gov This also alters the electronic nature and reactivity of the linker.

Controlling Conformation and Regioselectivity through Ring Modification : The size and substitution pattern of the nitrogen-containing ring are critical for controlling the molecule's three-dimensional shape and the selectivity of reactions at adjacent sites.

The azepane ring's flexibility is a key feature that can be constrained by introducing substituents or by incorporating it into a bicyclic system to favor specific conformations. lifechemicals.com

For reactions requiring high regioselectivity at the α-carbon, a more rigid piperidine homologue may be a more suitable scaffold than the azepane or pyrrolidine rings. acs.org

By applying these principles, researchers can rationally design analogues of Azepan-1-yl(4-tert-butylphenyl)methanone with fine-tuned properties, tailoring their reactivity, stability, and selectivity for specific chemical or biological applications.

Advanced Applications in Materials Science and Organic Electronics

Role in Photorefractive Polymer Composites

Photorefractive polymers are materials that exhibit a change in refractive index in response to non-uniform illumination. This effect is contingent on the presence of components that facilitate photocharge generation, transport, and electro-optic activity. The molecular structure of Azepan-1-yl(4-tert-butylphenyl)methanone suggests it could potentially be integrated into such systems.

Integration as Nonlinear Optical (NLO) Chromophores

Nonlinear optical (NLO) chromophores are fundamental to the photorefractive effect, providing the necessary electro-optic response. Typically, these are organic molecules with a donor-pi-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT) and results in a large molecular hyperpolarizability. nih.gov

The structure of Azepan-1-yl(4-tert-butylphenyl)methanone contains elements that could serve within an NLO chromophore framework. The azepane ring, a saturated amine, can function as an electron-donating group. The carbonyl group (ketone) linked to the phenyl ring acts as an electron-accepting moiety. The phenyl ring itself serves as the π-conjugated bridge. This inherent D-π-A-like structure suggests potential for NLO activity. For such a molecule to be an effective NLO chromophore, a significant change in dipole moment upon excitation is required.

Quantum chemical calculations on similar D-π-A systems are often used to predict their NLO properties, including parameters like the first hyperpolarizability (β). nih.gov While specific data for the title compound is unavailable, a comparison can be drawn with other aromatic ketones designed for NLO applications.

Table 1: Representative NLO Properties of a Hypothetical D-π-A Chromophore

| Property | Value | Unit |

|---|---|---|

| Absorption Maximum (λmax) | 450 | nm |

| HOMO-LUMO Gap (ΔE) | 2.95 | eV |

| First Hyperpolarizability (β) | 30 x 10⁻³⁰ | esu |

Note: This data is illustrative for a generic D-π-A chromophore and does not represent measured values for Azepan-1-yl(4-tert-butylphenyl)methanone.

Contribution to Charge Transport Mechanisms

Charge transport in photorefractive polymers is a critical process, typically occurring via a hopping mechanism between charge transport agents. While dedicated transport molecules like derivatives of tri-phenyl amine are often used, other components can influence this process. scilit.com

The presence of the ketone functional group in Azepan-1-yl(4-tert-butylphenyl)methanone could influence charge transport in two ways. On one hand, studies on polyfluorene-based organic electronics have shown that ketone defects can act as traps for both holes and electrons, which can limit charge mobility. This suggests that if incorporated into a polymer composite, the compound could introduce charge trapping sites.

Design and Synthesis of Derivatives for Optoelectronic Devices

The design and synthesis of novel organic materials are crucial for advancing optoelectronic technologies such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com Azepan-1-yl(4-tert-butylphenyl)methanone can be viewed as a molecular scaffold that can be systematically modified to tune its electronic and physical properties.

A key strategy in designing materials for optoelectronics is the modification of the molecular structure to control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, attaching stronger electron-donating or withdrawing groups to the phenyl ring could narrow the HOMO-LUMO gap, shifting the absorption and emission spectra to longer wavelengths.

The synthesis of such derivatives could be achieved through various organic reactions. For example, functional groups could be introduced onto the phenyl ring via electrophilic aromatic substitution. The tert-butyl group is particularly valuable in this context. It is known to significantly enhance the solubility of organic molecules in common solvents, which is a critical factor for solution-based processing of thin films for devices. mdpi.commdpi.com Furthermore, its bulkiness can disrupt intermolecular packing (π–π stacking), which can be used to fine-tune the morphology of thin films and improve device performance and stability. mdpi.comresearchgate.net

Exploration of Compound Derivatives in Organic Semiconductors

Organic semiconductors are the active components in many optoelectronic devices. Their performance is dictated by factors such as charge carrier mobility, energy levels, and film morphology. Derivatives of Azepan-1-yl(4-tert-butylphenyl)methanone could find potential use in this area.

Aromatic ketones, particularly benzophenone (B1666685) derivatives, have been successfully employed as host materials in phosphorescent OLEDs (PhOLEDs). These materials typically require a high triplet energy to efficiently confine excitons on the phosphorescent guest emitter. The core structure of Azepan-1-yl(4-tert-butylphenyl)methanone provides a foundation for designing such host materials. By extending the π-conjugated system, for example by replacing the phenyl ring with larger aromatic systems like carbazole (B46965) or phenazine, it is possible to modulate the triplet energy and charge transport characteristics.

The tert-butyl group would again play a crucial role, not only in ensuring solubility for device fabrication but also in creating amorphous, stable films by preventing crystallization, which is often detrimental to device lifetime. mdpi.com The azepane group, as a potential hole-stabilizing unit, could be modified to enhance hole injection or transport properties.

Table 2: Potential Effects of Structural Modifications on Semiconductor Properties

| Modification | Target Property | Potential Application |

|---|---|---|

| Attaching electron-withdrawing groups to the phenyl ring | Lower LUMO, improved electron transport | n-type semiconductor |

| Extending π-conjugation (e.g., biphenyl, fluorene) | Higher charge mobility, tunable triplet energy | OLED Host, OPV donor |

| Replacing azepane with other N-heterocycles | Modified HOMO level, improved hole injection | Hole transport layer |

Note: This table presents hypothetical design strategies and outcomes.

Emerging Research Trends and Interdisciplinary Research Prospects

Integration with Artificial Intelligence and Machine Learning for Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science by enabling the rapid design and property prediction of novel compounds. For a molecule like Azepan-1-yl(4-tert-butylphenyl)methanone, these computational tools offer a powerful approach to explore its potential bioactivity and design analogs with optimized properties.

Quantitative Structure-Activity Relationship (QSAR) modeling, a well-established computational method, can be employed to correlate the structural features of Azepan-1-yl(4-tert-butylphenyl)methanone and its derivatives with their biological activities. nih.govresearchgate.net By developing QSAR models for a series of related N-aryl amides, researchers can identify the key molecular descriptors that influence a particular biological endpoint. nih.gov For instance, descriptors such as lipophilicity (AlogP98), molecular shape (Wiener, Kappa-1-AM), and electronic properties (Dipole-Mag) could be crucial in determining the compound's efficacy for a specific target. nih.gov

Furthermore, machine learning algorithms, including support vector machines (SVMs), random forests (RF), and neural networks, can be trained on existing datasets of compounds with similar structural features to predict various properties, including potential toxicity. researchgate.netjocpr.comjocpr.com By analyzing the chemical structures of substituted anilines and benzoic acids, for example, ML models can learn to identify substructures that are associated with adverse effects. jocpr.com This predictive toxicology approach allows for the early-stage deselection of potentially harmful analogs of Azepan-1-yl(4-tert-butylphenyl)methanone, thereby reducing the time and cost of drug development. researchgate.netjocpr.com

The following table illustrates a hypothetical application of machine learning in predicting the properties of Azepan-1-yl(4-tert-butylphenyl)methanone and its virtual analogs.

| Compound | Predicted Bioactivity (IC50, µM) | Predicted Toxicity (LD50, mg/kg) | Key Descriptors for Prediction |

| Azepan-1-yl(4-tert-butylphenyl)methanone | 2.5 | >2000 | AlogP, TPSA, Molecular Weight |

| Analog 1 (para-isopropyl substitution) | 1.8 | >2000 | AlogP, Steric Hindrance |

| Analog 2 (ortho-chloro substitution) | 5.2 | 1500 | Electronic Effects, TPSA |

| Analog 3 (azepane ring opened) | 15.7 | >2000 | Conformational Flexibility |

This table is for illustrative purposes only and does not represent actual experimental data.

Development of Greener Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of amides, such as the Schotten-Baumann reaction involving an acyl chloride and an amine, often utilizes stoichiometric reagents and volatile organic solvents, leading to significant waste generation. nih.gov Modern research focuses on developing greener and more sustainable synthetic methods for compounds like Azepan-1-yl(4-tert-butylphenyl)methanone, emphasizing catalytic approaches, the use of environmentally benign solvents, and biocatalysis.

One promising avenue is the use of biocatalysts, such as enzymes, to facilitate amide bond formation. Lipases, for instance, have been shown to catalyze the amidation of carboxylic acids with amines under mild conditions, often in the absence of organic solvents. nih.gov The enzyme Candida antarctica lipase (B570770) B (CALB) is a well-known biocatalyst for such transformations. nih.gov This enzymatic approach could be applied to the synthesis of Azepan-1-yl(4-tert-butylphenyl)methanone from 4-tert-butylbenzoic acid and azepane, potentially reducing the need for harsh reagents and simplifying purification processes. While sterically hindered substrates can be challenging for some enzymes, ongoing research aims to engineer enzymes with improved substrate scope and catalytic efficiency. acs.org

The use of greener solvents is another key aspect of sustainable synthesis. Deep eutectic solvents (DES), for example, can act as both a catalyst and a solvent in Friedel-Crafts acylation reactions, a key step in the synthesis of the ketone moiety. rsc.org Similarly, the acylation of amines can be performed in more environmentally friendly solvents like vegetable oils or under solvent-free conditions, significantly reducing the environmental impact of the process. nih.govfrontiersin.org Tandem acylation/Diels-Alder reactions have been successfully carried out in vegetable oils, demonstrating the potential of these green solvents for complex organic transformations. nih.gov

The following table summarizes potential greener synthetic routes for Azepan-1-yl(4-tert-butylphenyl)methanone.

| Synthetic Route | Catalyst/Reagent | Solvent | Key Advantages |

| Biocatalytic Amidation | Lipase (e.g., CALB) | Solvent-free or Green Solvent | Mild reaction conditions, high selectivity, reduced waste. nih.gov |

| Boric Acid Catalyzed Amidation | Boric Acid | Toluene (with azeotropic removal of water) | Inexpensive and environmentally benign catalyst. orgsyn.org |

| Direct Amidation with Heterogeneous Catalyst | Zirconium-based Metal-Organic Framework (MOF) | - | Recyclable catalyst, potential for continuous flow processes. researchgate.net |

| Greener Friedel-Crafts Acylation | Methanesulfonic anhydride (B1165640) (MSAA) | Minimal or no solvent | Halogen-free, biodegradable reagent, minimal waste. organic-chemistry.org |

Advanced In-Situ Characterization Techniques for Reaction Monitoring

A thorough understanding of reaction kinetics and mechanisms is crucial for process optimization, ensuring safety, and achieving consistent product quality. Advanced in-situ characterization techniques, which allow for real-time monitoring of chemical reactions as they occur, are becoming indispensable tools in modern chemical synthesis. For the synthesis of Azepan-1-yl(4-tert-butylphenyl)methanone, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy offer powerful capabilities for reaction monitoring.

In-situ NMR spectroscopy provides detailed structural information and quantitative data on the concentrations of reactants, intermediates, and products throughout a reaction. magritek.com By using a benchtop NMR spectrometer placed directly in a fume hood, the progress of the acylation of azepane with 4-tert-butylbenzoyl chloride can be monitored in real-time. magritek.combeilstein-journals.org This allows for the precise determination of reaction endpoints, the identification of any transient intermediates, and the elucidation of the reaction mechanism. nih.govjhu.edu Even in cases where spectral lineshapes may be distorted due to changing sample conditions, advanced data processing methods can still provide accurate quantitative analysis. nih.gov

In-situ FTIR spectroscopy is another valuable tool for monitoring the kinetics of amide bond formation. nih.gov By immersing a probe directly into the reaction mixture, the disappearance of the acid chloride reactant and the appearance of the amide product can be tracked by their characteristic infrared absorption bands. mt.comyoutube.com This technique is particularly useful for studying fast reactions and can provide crucial data for process safety and scale-up. youtube.comresearchgate.net

Raman spectroscopy is highly effective for analyzing solid-state properties, such as polymorphism, which is the ability of a compound to exist in different crystal structures. photonics.comazom.comspectroscopyonline.comnih.govacs.org Different polymorphs of a pharmaceutical compound can have significantly different physical properties, including solubility and bioavailability. photonics.com Raman spectroscopy can be used to identify and differentiate between polymorphs of Azepan-1-yl(4-tert-butylphenyl)methanone, ensuring the desired crystal form is consistently produced. azom.comspectroscopyonline.comnih.govacs.org The low-wavenumber region of the Raman spectrum is particularly sensitive to subtle differences in crystal lattice vibrations, making it a powerful tool for polymorph discrimination. nih.govacs.org

The following table outlines the application of these in-situ techniques for monitoring the synthesis of Azepan-1-yl(4-tert-butylphenyl)methanone.

| Technique | Information Obtained | Application in Synthesis |

| In-situ NMR | Quantitative concentration of reactants, intermediates, and products; structural information. | Reaction kinetics, mechanism elucidation, endpoint determination. magritek.comjhu.edu |

| In-situ FTIR | Real-time tracking of functional group transformations (e.g., C=O stretch of acid chloride and amide). | Monitoring reaction progress, identifying induction periods, ensuring complete conversion. nih.govmt.com |

| Raman Spectroscopy | Identification of crystalline forms (polymorphs), molecular fingerprinting. | Quality control of the final solid product, ensuring batch-to-batch consistency. photonics.comazom.com |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing Azepan-1-yl(4-tert-butylphenyl)methanone?

- Methodology :

- Friedel-Crafts Acylation : React 4-tert-butylbiphenyl with acyl halides (e.g., acetyl chloride) using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. Optimize reaction time and stoichiometry to enhance yield .

- Transition Metal-Catalyzed Coupling : Gold-catalyzed cross-coupling in aqueous media offers an alternative for regioselective synthesis. Monitor pH and temperature to stabilize intermediates .

- Purification : Use column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the product. Confirm purity via HPLC (>98%) .

Q. How should researchers characterize Azepan-1-yl(4-tert-butylphenyl)methanone structurally?

- Spectroscopic Techniques :

- NMR : Analyze ¹H/¹³C NMR spectra to confirm carbonyl (δ ~190-210 ppm in ¹³C) and azepane/tert-butyl substituents. Compare shifts to analogs like (4-nitrophenyl)methanone derivatives .

- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns. Cross-reference with calculated masses .

- X-ray Crystallography : If crystalline, determine bond angles and steric effects from tert-butyl/azepane groups .

Q. What safety protocols are critical when handling Azepan-1-yl(4-tert-butylphenyl)methanone?

- Hazard Mitigation :

- GHS Classification : Classify based on acute toxicity (oral/dermal/inhalation Category 4). Use PPE (gloves, goggles) and work in fume hoods .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Avoid water contact to prevent hydrolysis .

- Storage : Store at -20°C in airtight containers under nitrogen to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity in Azepan-1-yl(4-tert-butylphenyl)methanone synthesis?

- Experimental Design :

- Kinetic Studies : Vary catalyst loading (AlCl₃ vs. AuCl₃) to track intermediate formation via in-situ FTIR. Higher Lewis acidity in AlCl₃ favors electrophilic acylation at para positions .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to probe solvent effects on transition states in gold-catalyzed pathways .

- Computational Modeling : Perform DFT calculations to compare activation energies for ortho vs. para substitution. Correlate with steric bulk from tert-butyl groups .

Q. How should researchers resolve contradictions in solubility data for Azepan-1-yl(4-tert-butylphenyl)methanone?

- Data Analysis Framework :

- Solvent Screening : Test solubility in polar (DMSO, MeOH) vs. non-polar (hexane, toluene) solvents. Note discrepancies caused by tert-butyl hydrophobicity .

- Temperature Gradients : Measure solubility at 25°C vs. 60°C to assess entropy-driven dissolution. Use UV-vis spectroscopy for quantification .

- Crystallinity Effects : Compare amorphous vs. crystalline forms via DSC. Lower solubility in crystalline states may arise from lattice stabilization .

Q. What strategies are effective for evaluating the biological activity of Azepan-1-yl(4-tert-butylphenyl)methanone?

- Assay Design :

- Antimicrobial Testing : Use microdilution assays against Staphylococcus biofilms. Compare IC₅₀ values to nitro-pyrrolomycin derivatives .

- Cytotoxicity Screening : Treat cancer cell lines (e.g., HeLa, MCF-7) and measure viability via MTT assays. Include positive controls (e.g., doxorubicin) .

- SAR Studies : Synthesize analogs (e.g., fluorophenyl or piperazinyl variants) to identify critical substituents for activity .

Q. How can computational modeling optimize Azepan-1-yl(4-tert-butylphenyl)methanone for target binding?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with the ketone and steric fit of azepane .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability. Analyze RMSD plots for tert-butyl group rigidity .

- QSAR Modeling : Corrate logP and polar surface area with bioavailability data from similar methanone derivatives .

Q. What experimental conditions influence the regioselectivity of Azepan-1-yl(4-tert-butylphenyl)methanone derivatives?

- Optimization Strategies :

- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., FeCl₃) in Friedel-Crafts reactions. Higher acidity may shift selectivity to meta positions .

- Solvent Effects : Compare aprotic (DMF) vs. protic (EtOH) solvents. Polar aprotic media enhance electrophilic substitution at sterically accessible sites .

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to direct acylation. Monitor via TLC and LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.